3-(3-Chlorophenyl)pyrrolidine
Overview
Description
“3-(3-Chlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a 3-chlorophenyl group . The average mass of the molecule is 181.662 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-Chlorophenyl)pyrrolidine” were not found in the available resources, pyrrolidine compounds are known to be versatile in chemical reactions .
Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)pyrrolidine” is a solid substance . More specific physical and chemical properties were not found in the available resources.
Scientific Research Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .
Methods of Application or Experimental Procedures
The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests .
Results or Outcomes
The most active substance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than the reference drug—valproic acid (68.30 mg/kg vs. 252.74 mg/kg in the MES test and 28.20 mg/kg vs. 130.64 mg/kg in the 6 Hz (32 mA) test, respectively) . The antinociceptive activity for two promising compounds was also investigated in the formalin model of tonic pain .
Pharmacological Applications
Specific Scientific Field
Summary of the Application
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Methods of Application or Experimental Procedures
This is a broad application, and the methods of application or experimental procedures would vary depending on the specific drug or compound being developed .
Results or Outcomes
Pyrrolidine derivatives have been found to have a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Inhibition of Aldose Reductase
Specific Scientific Field
Summary of the Application
Aldose reductase (ALR2) is an enzyme involved in the development of secondary complications of diabetes, such as diabetic retinopathy. Pyrrolidine derivatives have been synthesized and tested for their inhibitory activity against ALR2 .
Methods of Application or Experimental Procedures
The synthesized pyrrolidine derivatives were tested for their inhibitory activity against ALR2 using an in vitro model of diabetic retinopathy .
Results or Outcomes
Among the synthesized pyrrolidine derivatives, one compound showed significant inhibitory activity against ALR2, with 57% inhibition .
Anticancer Activity
Specific Scientific Field
Summary of the Application
Pyrrolidine derivatives have been synthesized and tested for their anticancer activity. In particular, copper complexes of these derivatives have been evaluated for their potency against cancer cell lines .
Methods of Application or Experimental Procedures
The synthesized copper complexes of pyrrolidine derivatives were tested against the SW480 cancer cell line .
Results or Outcomes
One of the copper complexes was found to be approximately three times more potent than cisplatin, a commonly used anticancer drug, against the SW480 cancer cell line .
Anti-Inflammatory Activity
Specific Scientific Field
Summary of the Application
Pyrrolidine derivatives have been synthesized and tested for their anti-inflammatory activity. In particular, compounds characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety have shown promising results .
Methods of Application or Experimental Procedures
The synthesized pyrrolidine derivatives were tested for their anti-inflammatory activity using in vitro models of inflammation .
Results or Outcomes
The most potent compound, 106, showed significant anti-inflammatory activity with an IC50 value of 1 µM. The SI ratio (IC50 COX-1/IC50 COX-2) revealed compound 106 as selective for COX-2 (SI = 7), compared with compounds 106,104a,b, and 105, which were non-selective .
Antioxidant Activity
Specific Scientific Field
Summary of the Application
Pyrrolidine derivatives have been synthesized and tested for their antioxidant activity. These compounds have shown potential in neutralizing harmful free radicals .
Methods of Application or Experimental Procedures
The synthesized pyrrolidine derivatives were tested for their antioxidant activity using in vitro models of oxidative stress .
Results or Outcomes
The results of these studies are not specified in the source, but pyrrolidine derivatives are generally known to exhibit antioxidant activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSUFJMIMCTWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592920 | |
Record name | 3-(3-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)pyrrolidine | |
CAS RN |
914299-59-5 | |
Record name | 3-(3-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-chlorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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